molecular formula C14H22ClN B13633695 1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride

1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B13633695
M. Wt: 239.78 g/mol
InChI Key: AZAHLRUGECPKTG-UHFFFAOYSA-N
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Description

1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 3-tert-butylphenylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl group may confer unique binding properties, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-1-phenylmethylamine hydrochloride
  • 1-(3-Tert-butylphenyl)ethylamine hydrochloride

Uniqueness

1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of both the cyclopropyl and tert-butyl groups, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds that may lack one of these functional groups .

Properties

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

[1-(3-tert-butylphenyl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C14H21N.ClH/c1-13(2,3)11-5-4-6-12(9-11)14(10-15)7-8-14;/h4-6,9H,7-8,10,15H2,1-3H3;1H

InChI Key

AZAHLRUGECPKTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2(CC2)CN.Cl

Origin of Product

United States

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